3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives. It features a propanoic acid moiety and is characterized by the presence of a dihydropyrimidine ring, which is significant in various biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized through various chemical reactions involving pyrimidine derivatives. The specific synthesis routes often depend on the desired properties and applications of the final product.
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride is classified under:
The synthesis of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific reagents such as:
The molecular structure of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride can be represented as follows:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to achieve optimal yields.
The mechanism of action for 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research has shown that compounds with similar structures often exhibit activity against certain cancer cell lines and may have anti-inflammatory properties.
Relevant data includes:
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride has several potential applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and drug development.
The dihydropyrimidinone (DHPM) core is synthesized primarily via the Biginelli multicomponent reaction, a one-pot cyclocondensation of urea/thiourea, β-keto esters, and aldehydes under acid catalysis. This method yields 3,4-dihydropyrimidin-2(1H)-(thio)ones – privileged scaffolds in medicinal chemistry due to their diverse bioactivity profiles [5]. When sterically hindered aldehydes or aliphatic aldehydes are employed, the classical Biginelli reaction faces limitations in yield and product diversity. To overcome this, the Atwal modification is implemented, involving:
Alternative routes include post-functionalization of pre-assembled DHPMs. For example, 4,6-dimethyl-1,2,3,4-tetrahydropyrimidin-2-one undergoes regioselective C-5 lithiation at -78°C, followed by quenching with electrophiles like acrylic acid derivatives to introduce the propanoic acid moiety. This approach achieves regiochemical precision but requires cryogenic conditions and inert atmosphere handling [5].
Table 1: Comparative Synthetic Routes to Dihydropyrimidinone Core
Method | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Classic Biginelli | HCl/EtOH, reflux, 12-18h | 45-65% | Low yields with aliphatic aldehydes |
Atwal Modification | NaOMe/MeOH, 0°C to rt, 4-6h | 70-85% | Requires isolated Knoevenagel adduct |
Directed C-5 Lithiation | n-BuLi/THF, -78°C, acrylonitrile | 50-60% | Cryogenic conditions, anhydrous setup |
Position C5 of the DHPM ring is nucleophilic due to flanking methyl groups and the electron-withdrawing carbonyl. Functionalization exploits:
The propanoic acid chain enhances water solubility and enables further bioconjugation. Conversion to the hydrochloride salt is achieved by treating the free acid with 1.0-1.2 equivalents HCl in anhydrous ether or isopropanol. Critical parameters include:
Salt formation is confirmed through characteristic shifts in IR (carboxylate C=O at 1710 cm⁻¹ → carboxylic acid dimer at 1690 cm⁻¹; protonated pyrimidine N at 2500-2600 cm⁻¹) and XRD analysis showing ionic lattice packing [7] [8].
Incorporating ureido/amido linkers requires selective acylation without DHPM ring degradation. Optimization studies reveal:
Key reaction parameters:
Table 2: Coupling Reagent Efficiency for Amido Bond Formation
Reagent System | Solvent | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
CDMT/NMM | DMF | 4 | 92 | <2% O-acyl urea |
DCC/NHS | DCM | 12 | 75 | 10-15% Dicyclohexylurea |
EDC·HCl/HOBt | DMF | 6 | 80 | 5-8% N-acylurea |
PyBOP/DIEA | DMF | 3 | 88 | <5% Phosphinate salts |
Crystallization is critical for removing regioisomeric impurities (e.g., N1 vs N3 alkylated products). Optimal systems include:
X-ray crystallography of intermediate 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid (CAS 764642-23-1) reveals:
Process optimization focuses on:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7